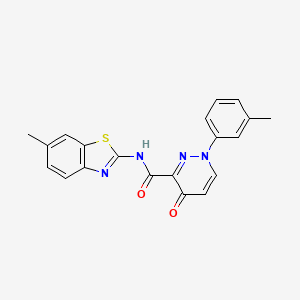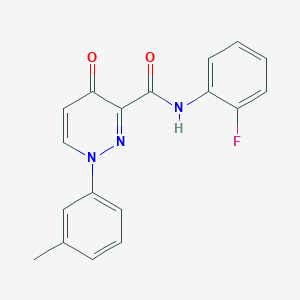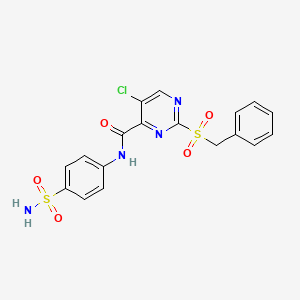
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(pyridin-4-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the addition of a hydroxymethyl group to the triazole ring.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached via a nucleophilic substitution reaction, where the triazole derivative reacts with a pyridin-4-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential as an antimicrobial agent.
Enzyme Inhibition: It can be studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound can be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antifungal activities.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-4-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The pyridin-4-ylmethyl group can interact with aromatic residues in proteins, enhancing binding affinity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamides with different substituents on the triazole ring.
Pyridine Derivatives: Compounds with pyridine rings substituted at various positions.
Uniqueness
Structural Features: The combination of the triazole ring, hydroxymethyl group, and pyridin-4-ylmethyl group makes this compound unique.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals highlights its versatility.
The diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.
属性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-3-4-15(9-13(12)2)23-21-16(11-24)17(22-23)18(25)20-10-14-5-7-19-8-6-14/h3-9,24H,10-11H2,1-2H3,(H,20,25) |
InChI 键 |
IBHITUNZMLAGKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=NC=C3)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B11385997.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11385998.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11386001.png)
![8-[4-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11386004.png)

![N-(3-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386014.png)
![3-(4-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11386022.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386038.png)
![4-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11386040.png)


![1-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11386069.png)
![3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386072.png)

